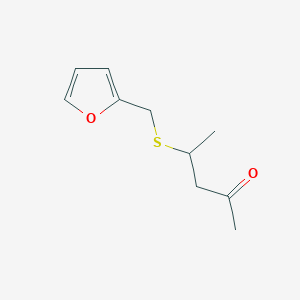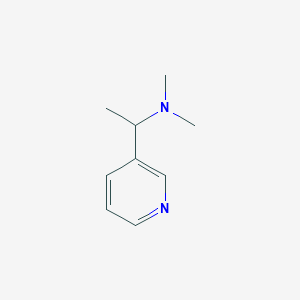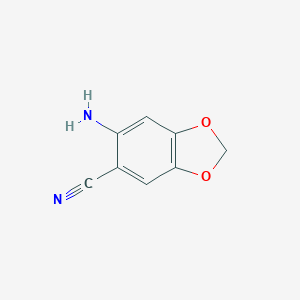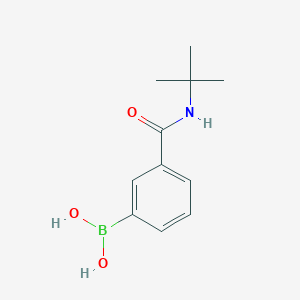
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)- is a chemical compound with potential applications in scientific research. This compound is a chiral compound, meaning it has two mirror image forms, and the (1S)- form is of particular interest due to its potential biological activity. In
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- is not fully understood, but it is believed to act as a ligand for GPCRs. GPCRs are transmembrane proteins that play a crucial role in cellular signaling and are important targets for drug development. By binding to these receptors, this compound may modulate cellular signaling pathways and have potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- are still being studied. However, research has shown that this compound has potential as a ligand for GPCRs, which are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. This suggests that this compound may have potential as a therapeutic agent for a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- in lab experiments is its potential biological activity. This compound has been shown to have potential as a ligand for GPCRs, making it a promising starting material for the development of new drugs. However, one limitation of using this compound is its complex synthesis, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)-. One area of research could focus on the development of new synthetic methods for this compound, which could make it more accessible for research and drug development. Additionally, research could focus on the biological activity of this compound and its potential therapeutic applications, particularly as a ligand for GPCRs. Finally, research could focus on the development of new compounds based on the structure of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)-, which could have even greater potential for drug discovery.
Synthesemethoden
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- can be achieved through several methods, including asymmetric synthesis using chiral catalysts or chiral auxiliaries, or through resolution of racemic mixtures. One example of a synthesis method is through the use of chiral auxiliary (S)-2-phenyl-2-oxazoline, which can be used to synthesize the (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- form with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug development. Additionally, this compound has been shown to have potential as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
188177-99-3 |
|---|---|
Produktname |
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)- |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl (1S)-1-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
FNGUJQIETLABEY-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CCC=CC1)N |
SMILES |
COC(=O)C1(CCC=CC1)N |
Kanonische SMILES |
COC(=O)C1(CCC=CC1)N |
Synonyme |
3-Cyclohexene-1-carboxylicacid,1-amino-,methylester,(1S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



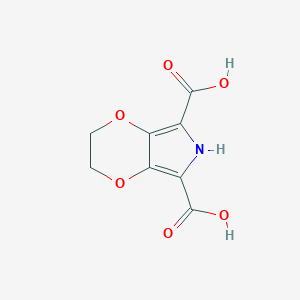
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
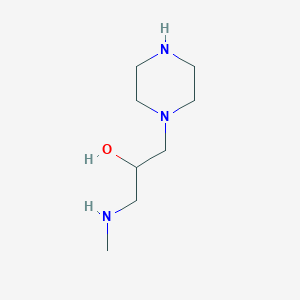
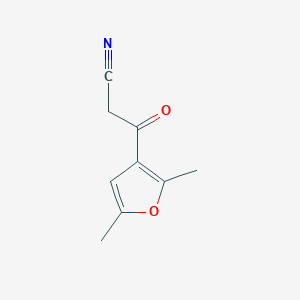
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
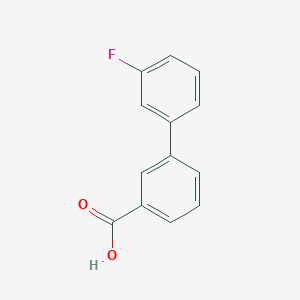
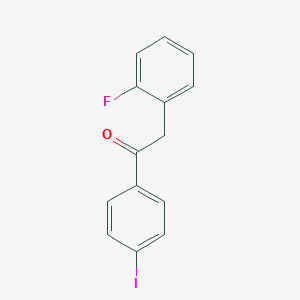
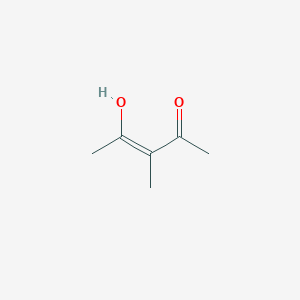
![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
